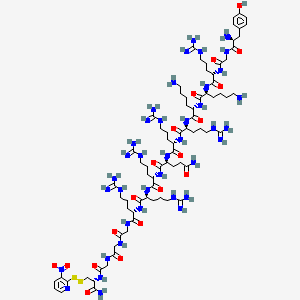

TAT (47-57) GGG-Cys(Npys)

Description

Properties

Molecular Formula |

C78H135N39O19S2 |

|---|---|

Molecular Weight |

1987.3 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[2-[[(2R)-1-amino-3-[(3-nitro-2-pyridinyl)disulfanyl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide |

InChI |

InChI=1S/C78H135N39O19S2/c79-27-3-1-12-47(110-64(127)46(15-6-31-98-74(86)87)107-60(123)40-105-62(125)44(81)36-42-21-23-43(118)24-22-42)65(128)111-48(13-2-4-28-80)66(129)112-50(17-8-33-100-76(90)91)68(131)114-52(19-10-35-102-78(94)95)70(133)116-53(25-26-56(82)119)71(134)115-51(18-9-34-101-77(92)93)69(132)113-49(16-7-32-99-75(88)89)67(130)109-45(14-5-30-97-73(84)85)63(126)106-38-58(121)103-37-57(120)104-39-59(122)108-54(61(83)124)41-137-138-72-55(117(135)136)20-11-29-96-72/h11,20-24,29,44-54,118H,1-10,12-19,25-28,30-41,79-81H2,(H2,82,119)(H2,83,124)(H,103,121)(H,104,120)(H,105,125)(H,106,126)(H,107,123)(H,108,122)(H,109,130)(H,110,127)(H,111,128)(H,112,129)(H,113,132)(H,114,131)(H,115,134)(H,116,133)(H4,84,85,97)(H4,86,87,98)(H4,88,89,99)(H4,90,91,100)(H4,92,93,101)(H4,94,95,102)/t44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-/m0/s1 |

InChI Key |

GPNYGUCJBMPEHT-LJULWTNISA-N |

Isomeric SMILES |

C1=CC(=C(N=C1)SSC[C@@H](C(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=C(N=C1)SSCC(C(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Navigating the Cellular Maze: A Technical Guide to TAT Peptide Endocytosis and Direct Membrane Penetration

For Researchers, Scientists, and Drug Development Professionals

The Human Immunodeficiency Virus-1 (HIV-1) Trans-Activator of Transcription (TAT) peptide has emerged as a powerful tool in drug delivery, celebrated for its ability to ferry a wide array of molecular cargo across the cellular membrane. However, the precise mechanisms governing its entry remain a subject of intense scientific debate. The central controversy lies in distinguishing between two primary pathways: energy-dependent endocytosis and energy-independent direct membrane penetration. This guide provides an in-depth analysis of these mechanisms, supported by quantitative data, detailed experimental protocols, and pathway visualizations to equip researchers with a comprehensive understanding of TAT peptide translocation.

The Dueling Mechanisms: An Overview

The cellular uptake of the TAT peptide is not a monolithic process but rather a complex and context-dependent phenomenon. The prevailing evidence suggests that TAT can exploit both endocytic pathways and direct translocation, with the dominant route being influenced by factors such as peptide concentration, the nature of its cargo, cell type, and specific experimental conditions.[1][2]

-

Endocytosis : This is an active, energy-dependent process where the cell engulfs the peptide, enclosing it within a membrane-bound vesicle. Several distinct endocytic routes have been implicated in TAT uptake, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[3][4] This pathway is characterized by its dependence on temperature and cellular ATP.[2][5]

-

Direct Membrane Penetration : This proposed mechanism is a rapid, energy-independent process where the peptide translocates directly across the plasma membrane's lipid bilayer.[1][6] This route is thought to involve transient pore formation or other membrane-destabilizing events and is often observed at higher peptide concentrations.[1][7]

Endocytic Pathways for TAT Peptide Internalization

Endocytosis is a major route for the cellular entry of TAT peptides, particularly when conjugated to large cargo molecules.[8] The process begins with the electrostatic interaction between the positively charged, arginine-rich peptide and negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface.[1][5] This interaction is believed to trigger internalization through one or more distinct pathways.

Caption: Endocytic pathways for TAT peptide uptake.

-

Clathrin-Mediated Endocytosis (CME) : Studies have shown that the uptake of unconjugated TAT peptide can be partially inhibited by specific inhibitors of CME, implicating this pathway in its entry.[1][5] This process involves the formation of clathrin-coated pits that invaginate to form vesicles, which are then trafficked to endosomes.[1]

-

Caveolae-Mediated Endocytosis : This pathway involves flask-shaped invaginations of the plasma membrane called caveolae, which are rich in cholesterol and sphingolipids (lipid rafts).[9][10] The internalization of TAT fusion proteins, in particular, has been shown to occur via this route, which is sensitive to cholesterol-depleting agents.[10][11]

-

Macropinocytosis : This is a distinct, actin-dependent form of endocytosis that results in the formation of large, irregular vesicles known as macropinosomes.[4] It is considered a primary entry mechanism for TAT and its conjugates in many cell types.[8][12][13] This pathway is sensitive to inhibitors of actin polymerization and the Na+/H+ exchanger.[1][12]

Direct Membrane Penetration: Bypassing the Vesicular Route

The ability of TAT peptides to enter cells at low temperatures (4°C), a condition that largely halts endocytosis, provides strong evidence for a direct translocation mechanism.[1][14] This energy-independent pathway is thought to involve the direct perturbation of the lipid bilayer.

Caption: Models of direct membrane penetration by TAT peptide.

Several models have been proposed to explain this phenomenon:

-

Pore Formation : Molecular dynamics simulations suggest that at high local concentrations, the positively charged arginine side chains of TAT peptides interact strongly with the negatively charged phosphate (B84403) groups of lipids on both sides of the bilayer.[7] This interaction can induce the formation of a transient, water-filled "toroidal" pore, through which the peptide diffuses into the cytoplasm.[7][15]

-

Inverted Micelle Model : In this model, the peptide induces the formation of an inverted micelle, where the peptides are encapsulated within a lipid structure that traverses the membrane and releases its contents into the cytosol.[1]

-

Carpet Model : This model proposes that TAT peptides accumulate on the cell surface, disrupting the local membrane structure in a detergent-like manner, which facilitates their translocation.[1]

Quantitative Analysis of TAT Peptide Uptake

The efficiency and mechanism of TAT peptide uptake are highly variable. The following tables summarize quantitative data from various studies, highlighting the influence of experimental conditions and comparing the efficacy of different cell-penetrating peptides (CPPs).

Table 1: Comparative Uptake and Toxicity of CPP-Cargo Conjugates

| CPP Sequence | Relative Uptake Magnitude* | Relative Cellular Toxicity* | Predominant Uptake Mechanism | Reference |

|---|---|---|---|---|

| TAT | > | < | Lipid Raft-Dependent Endocytosis | [9] |

| Antennapedia | > | < | Lipid Raft-Dependent Endocytosis | [9] |

| Transportan | >> | > | - | [9] |

| Polyarginine | >> | >> | - | [9] |

*Relative magnitude is denoted by the number of ">" or "<" symbols. Data is based on FACS analysis of CPP-PKI peptide conjugates in HeLa, A549, and CHO cells.[9]

Table 2: Effect of Experimental Conditions on TAT Peptide Uptake

| Condition | Effect on Uptake | Implied Mechanism | Cell Line(s) | Reference(s) |

|---|---|---|---|---|

| Low Temperature (4°C) | Significant Inhibition | Energy-Dependent (Endocytosis) | Primary cells, HeLa, CHO | [2][5][11][14] |

| ATP Depletion | Significant Inhibition | Energy-Dependent (Endocytosis) | Primary cells, Caco-2, Calu-3 | [2][5][14] |

| Methyl-β-cyclodextrin (MβCD) | Inhibition | Lipid Raft/Caveolae-Mediated Endocytosis | HeLa | [9] |

| Cytochalasin D | Inhibition | Macropinocytosis / Actin-Dependent | HeLa | [12] |

| Chlorpromazine | Partial Inhibition | Clathrin-Mediated Endocytosis | HeLa | [2][5] |

| Room Temperature (~25°C) | ~50% reduction vs 37°C | Temperature-Dependent (Endocytosis) | HeLa |[12] |

Experimental Protocols to Differentiate Uptake Mechanisms

Distinguishing between endocytosis and direct penetration is crucial for optimizing TAT-mediated delivery. The following protocols outline key experiments for this purpose.

Caption: General workflow for differentiating TAT uptake mechanisms.

Protocol 1: Temperature-Dependence Assay

This assay determines if uptake is an active, energy-dependent process.

-

Cell Seeding : Seed cells (e.g., HeLa) in appropriate vessels (e.g., 24-well plates for flow cytometry, chamber slides for microscopy) and grow to 70-80% confluency.

-

Pre-incubation : Pre-chill one set of cells at 4°C for 30 minutes. Keep the control set at 37°C.

-

Peptide Incubation : Add fluorescently labeled TAT peptide (e.g., 5-10 µM) to both sets of cells. Incubate the control plate at 37°C and the test plate at 4°C for 1-2 hours.[12][14]

-

Washing : Place plates on ice. Aspirate the media and wash cells three times with cold PBS. To remove non-internalized, surface-bound peptide, perform a final wash with a heparin solution (1 mg/mL in PBS) or a brief incubation with trypsin.[12]

-

Analysis :

-

Flow Cytometry : Detach cells, resuspend in FACS buffer, and analyze fluorescence intensity. A significant reduction in fluorescence at 4°C compared to 37°C indicates energy-dependent endocytosis.[12][14]

-

Microscopy : Fix cells, mount coverslips, and visualize. Observe the difference in intracellular fluorescence.

-

Protocol 2: Pharmacological Inhibition of Endocytosis

This method uses drugs that specifically block different endocytic pathways to identify the route of entry.

-

Cell Seeding : Prepare cells as described in Protocol 1.

-

Inhibitor Pre-incubation : Pre-treat cells with specific inhibitors for 30-60 minutes at 37°C. Use appropriate concentrations determined from literature or titration experiments.

-

Peptide Incubation : Add fluorescently labeled TAT peptide to the inhibitor-containing media and incubate for 1-2 hours at 37°C. Include a no-inhibitor control.

-

Washing & Analysis : Follow steps 4 and 5 from Protocol 1. A significant decrease in uptake in the presence of a specific inhibitor points to the involvement of that pathway.

Protocol 3: Confocal Microscopy for Subcellular Localization

This protocol visualizes the intracellular fate of the peptide. Entrapment in punctate structures (vesicles) is a hallmark of endocytosis.

-

Cell Seeding : Grow cells on glass coverslips or in chamber slides.

-

Peptide and Marker Incubation : Incubate cells with fluorescently labeled TAT peptide (e.g., TMR-TAT) for the desired time (e.g., 1 hour).[12] During the final 15-30 minutes of incubation, add a marker for acidic organelles like LysoTracker Green.[12]

-

Washing : Wash cells with cold PBS as described previously.

-

Imaging : Perform live-cell imaging or fix cells before mounting and imaging with a confocal microscope.

-

Analysis : Observe the localization of the TAT peptide. Co-localization of the peptide's fluorescent signal with the LysoTracker signal (appearing as yellow puncta in a merged image) indicates that the peptide has been trafficked to late endosomes/lysosomes via an endocytic pathway.[12] A diffuse cytosolic signal may suggest direct penetration and/or endosomal escape.

Conclusion and Future Directions

The cellular entry of the TAT peptide is a multifaceted process governed by a delicate balance between endocytic and direct translocation pathways. The prevailing view is that these mechanisms are not mutually exclusive but can operate concurrently, with the dominant pathway dictated by a host of variables including cargo, concentration, and cell type. For drug development professionals, this complexity is not a hurdle but an opportunity. A thorough understanding of these uptake mechanisms, characterized by the quantitative and methodological approaches outlined here, is paramount. By tailoring the TAT vector, its cargo, and the delivery conditions, it may be possible to preferentially select for a desired entry pathway—for instance, avoiding the lysosomal degradation common to endocytosis by promoting direct penetration—thereby maximizing the therapeutic efficacy of TAT-delivered agents. Future research will undoubtedly focus on further elucidating the molecular switches that control this pathway selection and on engineering novel TAT-based systems for more precise and efficient intracellular delivery.

References

- 1. Internalization mechanisms of cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Cellular uptake of unconjugated TAT peptide involves clathrin-dependent endocytosis and heparan sulfate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. pnas.org [pnas.org]

- 8. Cationic TAT peptide transduction domain enters cells by macropinocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell membrane lipid rafts mediate caveolar endocytosis of HIV-1 Tat fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Caveolae-mediated internalization of extracellular HIV-1 tat fusion proteins visualized in real time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Cationic TAT peptide transduction domain enters cells by macropinocytosis. | Semantic Scholar [semanticscholar.org]

- 14. Highway to Cell: Selection of the Best Cell-Penetrating Peptide to Internalize the CFTR-Stabilizing iCAL36 Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

Role of the GGG linker in TAT peptide conjugate flexibility

An In-Depth Technical Guide on the Role of the GGG Linker in TAT Peptide Conjugate Flexibility

Introduction: The Convergence of Peptides and Payloads

The development of sophisticated drug delivery systems is a cornerstone of modern therapeutics. Among the most promising strategies is the use of cell-penetrating peptides (CPPs), which possess the remarkable ability to traverse cellular membranes and deliver a wide array of molecular cargoes into the cytoplasm and nucleus. The HIV-1 trans-activator of transcription (TAT) peptide, particularly the sequence YGRKKRRQRRR, is one of the most extensively studied CPPs, renowned for its high efficiency in translocating cargoes across cell membranes in an apparently energy-independent manner.[1][2]

The efficacy of a TAT-based delivery system hinges on the successful conjugation of the TAT peptide to its cargo—be it a small molecule drug, a protein, an oligonucleotide, or a nanoparticle.[3][4] This connection is mediated by a chemical linker, a component whose significance is often understated. The linker's chemical nature, length, and flexibility can profoundly influence the conjugate's overall stability, solubility, pharmacokinetics, and, most critically, its biological activity.[4][5]

This technical guide focuses on the role of one of the most frequently used flexible linkers: the triglycine (B1329560) (GGG) peptide. We will explore the biophysical rationale for its use, its impact on the structural dynamics and flexibility of TAT-cargo conjugates, and its influence on the ultimate biological outcome of cellular delivery.

The Triglycine Linker: An Archetype of Flexibility

Peptide linkers are broadly categorized as flexible, rigid, or cleavable. The triglycine linker is a classic example of a flexible linker, and its utility stems from the unique properties of the glycine (B1666218) residue.[6]

-

Maximal Conformational Freedom: Glycine is the simplest amino acid, with a single hydrogen atom as its side chain. This lack of a bulky side chain minimizes steric hindrance, allowing for a wide range of motion around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. A polyglycine sequence, therefore, acts as a highly flexible, unstructured tether.

-

Hydrophilicity and Neutrality: The GGG linker is chemically inert and hydrophilic, which helps to maintain the aqueous solubility of the entire conjugate and reduces the risk of aggregation, a common problem when conjugating hydrophobic drugs or peptides.[5]

-

Biocompatibility: As a simple peptide sequence, the GGG linker is readily biocompatible and is not expected to elicit an immunogenic response.

The primary function of this flexible linker is to act as a spatial separator, ensuring that the TAT peptide and its cargo can function independently without mutual interference.

Impact of the GGG Linker on Conjugate Structure and Function

The introduction of a GGG linker between the TAT peptide and its cargo has several critical implications for the conjugate's mechanism of action.

Preserving TAT-Membrane Interaction

The cellular entry of the TAT peptide is initiated by a strong electrostatic interaction between its positively charged arginine and lysine (B10760008) residues and the negatively charged components of the cell surface, such as heparan sulfate (B86663) proteoglycans and phosphate (B84403) groups on the lipid bilayer.[1][2][3] A bulky or improperly positioned cargo can sterically block these essential residues, hindering the initial binding event and reducing uptake efficiency.

The GGG linker provides the necessary spatial separation to ensure the cationic side chains of the TAT peptide remain fully exposed and available for membrane interaction. This preserves the fundamental cell-penetrating capability of the peptide.

dot

References

- 1. Molecular dynamics simulations suggest a mechanism for translocation of the HIV-1 TAT peptide across lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular dynamics simulations suggest a mechanism for translocation of the HIV-1 TAT peptide across lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cellular Uptake and Cytotoxicity of Drug-Peptide Conjugates Regulated by Conjugation Site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biophysical Methods for Characterization of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Linker Design in Peptide-Drug Conjugates | Blog | Biosynth [biosynth.com]

- 6. Peptide Linkers - Creative Peptides [creative-peptides.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Cys(Npys) Conjugation Chemistry for Peptide Modification

This guide provides a comprehensive overview of the principles and applications of 3-nitro-2-pyridinesulfenyl cysteine (Cys(Npys)) conjugation chemistry for the modification of peptides. This powerful technique is instrumental in the development of sophisticated bioconjugates, including antibody-drug conjugates (ADCs), targeted drug delivery systems, and tools for chemical biology.

Core Principles of Cys(Npys) Conjugation

The Cys(Npys) group serves a dual role as both a protecting group for the cysteine thiol and an activating group for disulfide bond formation. The conjugation process is based on a thiol-disulfide exchange reaction. The Npys-activated cysteine on a peptide readily reacts with a free sulfhydryl group on a target molecule, such as another peptide, a protein, or a small molecule drug, to form a stable disulfide linkage. This reaction is highly specific for thiols and proceeds under mild conditions, making it ideal for modifying sensitive biological molecules. A key advantage of this method is the release of the chromophoric byproduct, 3-nitro-2-thiopyridone, which allows for real-time spectrophotometric monitoring of the conjugation reaction.

The general mechanism involves the nucleophilic attack of a deprotonated thiol (thiolate) on the sulfur atom of the Npys group, leading to the formation of a new disulfide bond and the liberation of 3-nitro-2-thiopyridone.

Quantitative Data on Cys(Npys) Conjugation

The efficiency of Cys(Npys) conjugation is influenced by several factors, including pH, temperature, and the stoichiometry of the reactants. The following tables summarize key quantitative data gathered from various studies.

| Parameter | Value/Range | Conditions | Reference |

| Optimal pH | 7.5 - 8.5 | For efficient thiol-disulfide exchange | |

| 4.35 | For selective disulfide exchange in specific applications | ||

| Reaction Time | 5 min - 4 hours | Dependent on reactants and conditions | |

| Isolated Yield | 28% (for a 13-step one-pot synthesis of oxytocin) | On-resin sulfenylation and ligation | |

| Conversion Rate | >99% | On-resin sulfenylation with Npys-OPh(pF) in 10% AcOH/DMF for 1h at r.t. |

Table 1: Reaction Conditions and Yields for Cys(Npys) Conjugation

| Reagent/Linkage | Stability Conditions | Observations | Reference |

| S-Npys group | Stable to "high" HF acidolysis | Suitable for Boc/benzyl solid-phase peptide synthesis (SPPS) | |

| Incompatible with Fmoc SPPS | Unstable to piperidine (B6355638) used in Fmoc deprotection | ||

| Stable in aqueous solution (pH 2-8.8) | No hydrolysis observed over one week | ||

| Boc-Cys(Npys)-OPfp derivative | Stable in the presence of pentafluorophenol | Allows for introduction to the N-terminus of polypeptide branches |

Table 2: Stability of the Npys Group and Linkages

Detailed Experimental Protocols

Protocol for On-Resin Introduction of Cys(Npys)

This protocol describes the introduction of a Cys(Npys) residue at the N-terminus of a peptide synthesized on a solid support using Boc chemistry.

Materials:

-

Peptidyl-resin (e.g., Rink amide resin)

-

Boc-Cys(Npys)-OH

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

-

N,N-Diisopropylethylamine (DIEA)

-

N-Methyl-2-pyrrolidone (NMP)

-

Dichloromethane (DCM)

Procedure:

-

Swell the peptidyl-resin in NMP.

-

Wash the resin with NMP (3 x 3 mL, 30 s).

-

Prepare a coupling solution of Boc-Cys(Npys)-OH (10 equiv.), HATU (9.5 equiv.), and DIEA (20 equiv.) in NMP.

-

Add the coupling solution to the resin and stir for 4 hours at room temperature.

-

Drain the reactor and wash the resin with DCM (3 x 3 mL, 30 s) and NMP (3 x 3 mL, 30 s).

-

Proceed with the conjugation reaction or cleave the peptide from the resin.

Protocol for Cys(Npys) Peptide Conjugation to a Thiol-Containing Protein

This protocol outlines the conjugation of a purified Cys(Npys)-activated peptide to a protein with an available cysteine residue.

Materials:

-

Cys(Npys)-activated peptide

-

Thiol-containing protein (e.g., bovine serum albumin with reduced disulfides)

-

Phosphate (B84403) buffer (0.1 M, pH 7.5)

-

Reaction vessel

Procedure:

-

Dissolve the Cys(Npys)-peptide in the phosphate buffer.

-

Dissolve the thiol-containing protein in the same buffer.

-

Mix the peptide and protein solutions in the desired molar ratio (e.g., 10:1 peptide to protein).

-

Incubate the reaction mixture at room temperature with gentle stirring.

-

Monitor the reaction progress by measuring the absorbance of the released 3-nitro-2-thiopyridone at 324 nm.

-

Once the reaction is complete (no further increase in absorbance), the conjugate can be purified.

Protocol for Purification and Characterization of the Conjugate

Materials:

-

Crude conjugation reaction mixture

-

Reversed-phase high-performance liquid chromatography (RP-HPLC) system

-

Appropriate C18 or C4 column

-

Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile phase B: 0.1% TFA in acetonitrile

-

Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

-

Acidify the reaction mixture with TFA.

-

Inject the mixture onto the RP-HPLC column.

-

Elute the conjugate using a gradient of mobile phase B.

-

Collect the fractions corresponding to the conjugate peak.

-

Lyophilize the purified fractions.

-

Confirm the identity and purity of the conjugate by mass spectrometry.

Visualizations of Mechanisms and Workflows

Cys(Npys) Conjugation Reaction Mechanism

Caption: Mechanism of Cys(Npys) conjugation.

Experimental Workflow for Peptide Modification

Caption: Experimental workflow for Cys(Npys) peptide conjugation.

Application in Targeted Drug Delivery via Cell-Penetrating Peptides (CPPs)

Biophysical Properties of the TAT (47-57) Peptide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Human Immunodeficiency Virus-1 (HIV-1) Trans-Activator of Transcription (TAT) protein is a potent regulator of viral gene expression. A small, highly cationic fragment of this protein, spanning residues 47-57, has garnered significant attention for its remarkable ability to traverse biological membranes. This peptide, commonly referred to as TAT (47-57), has the amino acid sequence Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg (YGRKKRRQRRR)[1]. Its capacity to penetrate cells has positioned it as a leading cell-penetrating peptide (CPP) for the delivery of a wide range of therapeutic and diagnostic cargoes, including proteins, nucleic acids, and nanoparticles[1][2]. Understanding the fundamental biophysical properties of TAT (47-57) is paramount for its effective application in drug development and biomedical research. This technical guide provides a comprehensive overview of the core biophysical characteristics of the TAT (47-57) peptide, with a focus on its structure, membrane interaction, and translocation mechanisms.

Core Biophysical Properties

The TAT (47-57) peptide is characterized by its high net positive charge at physiological pH, primarily due to the presence of six arginine and two lysine (B10760008) residues[3]. This polycationic nature is a key determinant of its interaction with negatively charged components of the cell surface and plasma membrane.

Structure and Conformation

In aqueous solution, the TAT (47-57) peptide predominantly exists in a random coil conformation, as indicated by circular dichroism (CD) spectroscopy[3]. This flexible structure is thought to be advantageous for its interaction with the diverse and dynamic environment of the cell surface. Upon interaction with lipid membranes, there is no significant induction of a helical structure[3].

Data Presentation: Quantitative Biophysical Parameters

The interaction of TAT (47-57) with lipid membranes has been quantitatively characterized by various biophysical techniques. The following tables summarize key thermodynamic and kinetic parameters from the literature.

| Parameter | Value | Lipid Composition | Method | Reference |

| Dissociation Constant (Kd) | 32.0 ± 5.6 µM | POPC | Second Harmonic Generation | [4] |

| 7.5 ± 2.0 µM | POPG | Second Harmonic Generation | [4] | |

| Apparent Binding Constant (Kapp) | ~103 - 104 M-1 | POPC/POPG | Isothermal Titration Calorimetry | [5][6] |

| Intrinsic Binding Constant (Kp) | ~1 - 10 M-1 | POPC/POPG | Isothermal Titration Calorimetry | [5] |

| Reaction Enthalpy (ΔH°) | ~ -1.5 kcal/mol | POPC/POPG | Isothermal Titration Calorimetry | [5][6] |

| Binding Stoichiometry (Peptide:Lipid) | ~ 1:8 | POPG | Light Scattering | [5][6] |

Table 1: Thermodynamic Parameters of TAT (47-57) Binding to Model Lipid Membranes. POPC: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine; POPG: 1-palmitoyl-2-oleoyl-glycero-3-phospho-(1'-rac-glycerol).

Membrane Translocation

The translocation of TAT (47-57) across the plasma membrane is a complex process that is influenced by the lipid composition of the membrane. The presence of negatively charged lipids, such as phosphatidylserine (B164497) (PS), and lipids that induce negative membrane curvature, like phosphatidylethanolamine (B1630911) (PE), has been shown to facilitate its translocation[7][8]. For instance, rhodamine-tagged TAT (47-57) rapidly crosses giant unilamellar vesicles (GUVs) composed of PS/PC/PE, while its entry into GUVs made of only PS/PC is significantly slower[7][8].

Mechanisms of Cellular Uptake

The precise mechanism of TAT (47-57) cellular entry is still a subject of active research, with evidence supporting multiple pathways. These can be broadly categorized into direct penetration and endocytosis.

dot

Caption: Cellular uptake mechanisms of the TAT (47-57) peptide.

Interaction with the Cytoskeleton

Upon entering the cell, the TAT (47-57) peptide can interact with the actin cytoskeleton. This interaction is thought to play a role in the subsequent intracellular trafficking of the peptide and its cargo. The highly cationic nature of the peptide facilitates a strong interaction with the negatively charged filamentous actin (F-actin)[9]. This interaction can lead to the remodeling of the cytoskeleton, which may promote cellular uptake through mechanisms like macropinocytosis[9][10].

dot

Caption: Interaction of TAT (47-57) with the actin cytoskeleton.

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Peptide-Liposome Interaction

Objective: To determine the thermodynamic parameters (Kd, ΔH°, stoichiometry) of TAT (47-57) binding to liposomes.

Methodology:

-

Sample Preparation:

-

Prepare a solution of TAT (47-57) peptide in the desired buffer (e.g., phosphate-buffered saline, pH 7.4). The concentration should be accurately determined, typically in the range of 40 µM.

-

Prepare unilamellar liposomes of the desired lipid composition (e.g., POPC, POPC/POPG) by extrusion. The final lipid concentration should be significantly higher than the peptide concentration, for instance, 400 µM.

-

Ensure that the peptide and liposome (B1194612) solutions are in identical, degassed buffer to minimize heats of dilution.

-

-

ITC Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Set the reference power and stirring speed (e.g., 5 µcal/sec and 750 rpm, respectively).

-

Equilibrate the instrument until a stable baseline is achieved.

-

-

Titration:

-

Load the TAT (47-57) solution into the sample cell.

-

Load the liposome suspension into the injection syringe.

-

Perform a series of injections (e.g., 20-30 injections of 1-2 µL each) of the liposome solution into the peptide solution.

-

Record the heat change associated with each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks for each injection.

-

Subtract the heat of dilution, determined from a control experiment (titrating liposomes into buffer).

-

Fit the resulting binding isotherm to an appropriate model (e.g., one-site binding model) to extract the thermodynamic parameters.

-

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Objective: To assess the secondary structure of TAT (47-57) in solution and upon interaction with membrane-mimicking environments.

Methodology:

-

Sample Preparation:

-

Dissolve the TAT (47-57) peptide in an appropriate buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) to a final concentration of approximately 25-50 µM.

-

To mimic a membrane environment, prepare samples in the presence of liposomes or membrane-mimetic solvents like 2,2,2-trifluoroethanol (B45653) (TFE).

-

-

CD Spectrometer Setup:

-

Use a quartz cuvette with a short path length (e.g., 0.1 cm).

-

Set the wavelength range, typically from 190 to 250 nm.

-

Set the scanning speed and the number of accumulations to obtain a good signal-to-noise ratio.

-

-

Data Acquisition:

-

Record the CD spectrum of the buffer (or buffer with liposomes) as a baseline.

-

Record the CD spectrum of the peptide sample.

-

Subtract the baseline spectrum from the sample spectrum.

-

-

Data Analysis:

-

Convert the raw data (ellipticity) to mean residue ellipticity [θ].

-

Analyze the shape of the spectrum to qualitatively determine the secondary structure content. A minimum around 198 nm is characteristic of a random coil structure.

-

Fluorescence Microscopy for Cellular Uptake Visualization

Objective: To visualize the cellular uptake and intracellular localization of fluorescently labeled TAT (47-57).

Methodology:

-

Cell Culture:

-

Culture cells (e.g., HeLa cells) on glass-bottom dishes or chamber slides suitable for microscopy.

-

-

Sample Preparation:

-

Prepare a stock solution of fluorescently labeled TAT (47-57) (e.g., FAM-labeled TAT (47-57)).

-

Dilute the labeled peptide in cell culture medium to the desired final concentration (e.g., 1-10 µM).

-

-

Cellular Incubation:

-

Replace the cell culture medium with the medium containing the labeled peptide.

-

Incubate the cells for a specific time period (e.g., 30-60 minutes) at 37°C in a CO2 incubator.

-

For studying uptake mechanisms, pre-incubate cells with endocytosis inhibitors if required.

-

-

Imaging:

-

Wash the cells with fresh medium or phosphate-buffered saline (PBS) to remove extracellular peptide.

-

Image the cells using a confocal or fluorescence microscope with the appropriate filter sets for the fluorophore used.

-

Acquire images in different focal planes to assess intracellular localization.

-

dot

References

- 1. Internalization of novel non-viral vector TAT-streptavidin into human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expressed Cell-penetrating Peptides Can Induce a Bystander Effect, but Passage Through the Secretory Pathway Reduces Protein Transduction Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interaction of the Protein Transduction Domain of HIV-1 TAT with Heparan Sulfate: Binding Mechanism and Thermodynamic Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Protein transduction domains of HIV-1 and SIV TAT interact with charged lipid vesicles. Binding mechanism and thermodynamic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Penetration of HIV-1 Tat47–57 into PC/PE Bilayers Assessed by MD Simulation and X-ray Scattering [mdpi.com]

- 8. lipid.phys.cmu.edu [lipid.phys.cmu.edu]

- 9. Translocation of HIV TAT peptide and analogues induced by multiplexed membrane and cytoskeletal interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Dance of Delivery: An In-depth Technical Guide to the Interaction of TAT Peptides with Lipid Bilayers

For Researchers, Scientists, and Drug Development Professionals

The Human Immunodeficiency Virus-1 (HIV-1) Trans-Activator of Transcription (TAT) peptide, a short, positively charged sequence, has emerged as a powerful tool in drug delivery, capable of traversing cellular membranes to deliver a wide array of cargo molecules. Understanding the intricate interactions between TAT peptides and lipid bilayers is paramount for optimizing their therapeutic potential. This technical guide delves into the core mechanisms of this interaction, presenting quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

Mechanisms of TAT Peptide-Lipid Bilayer Interaction

The precise mechanism by which TAT peptides cross the formidable barrier of the cell membrane remains a subject of active investigation, with evidence supporting multiple pathways. The prevailing models can be broadly categorized as direct translocation and endocytosis-mediated uptake.

1.1. Direct Translocation: This energy-independent process involves the direct penetration of the TAT peptide through the lipid bilayer. Several models have been proposed to explain this phenomenon:

-

Pore Formation: At higher concentrations, TAT peptides are thought to aggregate on the membrane surface, inducing the formation of transient or stable pores.[1][2] The highly cationic nature of the peptide, rich in arginine and lysine (B10760008) residues, facilitates strong electrostatic interactions with the negatively charged phosphate (B84403) groups of the lipid headgroups.[1] This interaction is believed to nucleate the formation of a water-filled pore, allowing the peptide and its cargo to translocate.[1][2] Molecular dynamics simulations have suggested the formation of transient pores with diameters of up to 3 nm.[3]

-

Carpet-like Mechanism: In this model, the peptides accumulate on the membrane surface, disrupting the bilayer integrity in a detergent-like manner, leading to transient destabilization and peptide entry.[4]

-

Inverted Micelle Formation: Another proposed mechanism involves the formation of inverted micelles, where the peptides and associated lipids create a transient, non-lamellar structure that facilitates translocation across the membrane.

1.2. Endocytosis-Mediated Uptake: This energy-dependent process involves the engulfment of the TAT peptide and its cargo by the cell membrane.

-

Macropinocytosis: A growing body of evidence points to macropinocytosis as a primary route for TAT peptide internalization.[1][5] This process is initiated by the binding of TAT peptides to heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface.[6][7] This interaction triggers a signaling cascade that leads to actin cytoskeleton rearrangement, membrane ruffling, and the formation of large, fluid-filled vesicles called macropinosomes.[1][2]

The choice of uptake mechanism is influenced by several factors, including peptide concentration, the nature and size of the cargo, and the specific cell type.

Quantitative Data on TAT Peptide-Lipid Bilayer Interactions

The following tables summarize key quantitative data from various studies on the interaction of TAT peptides with lipid bilayers.

| Parameter | Value | Experimental System | Reference |

| Free Energy of Translocation | ~75 kJ/mol (for a single peptide) | Umbrella sampling molecular dynamics simulations (DPPC bilayer) | [6] |

| Pore Size | Up to 3 nm | Molecular dynamics simulations | [3] |

| Nanometer-sized (permeable to 1.3 kDa and 3 kDa dextran, but not 70 kDa dextran) | Fluorescence efflux experiments with Giant Unilamellar Vesicles (GUVs) | [8] | |

| Peptide Diffusion Coefficient on Bilayer | 5.3 ± 0.2 µm²/s (on neutral GUVs) | Single-molecule tracking | [7][9] |

| 3.3 ± 0.2 µm²/s (on anionic GUVs) | Single-molecule tracking | [7][9] | |

| Binding Affinity (to Heparan Sulfate) | K₀ = (6.0 ± 0.6) x 10⁵ M⁻¹ | Isothermal Titration Calorimetry | [7] |

| Reaction Enthalpy (to Heparan Sulfate) | ΔH° = -4.6 kcal/mol | Isothermal Titration Calorimetry | [10] |

| Membrane Curvature Induction | Saddle-splay curvature (a = 10.7 nm) | X-ray diffraction | [5] |

Table 1: Key Quantitative Parameters of TAT Peptide-Lipid Bilayer Interaction.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of TAT peptides with lipid bilayers.

3.1. Fluorescence Leakage Assay

This assay is used to assess the ability of TAT peptides to disrupt the integrity of lipid vesicles.

-

Materials:

-

Large Unilamellar Vesicles (LUVs) encapsulating a fluorescent dye (e.g., calcein (B42510) or ANTS) and a quencher (e.g., Co²⁺ or DPX).

-

TAT peptide solution of known concentration.

-

Fluorometer.

-

Triton X-100 solution (for 100% leakage control).

-

-

Procedure:

-

Prepare LUVs with the desired lipid composition, encapsulating the dye/quencher pair.

-

Remove non-encapsulated dye and quencher by size-exclusion chromatography.

-

Place a known concentration of the LUV suspension in a cuvette in the fluorometer and record the baseline fluorescence.

-

Add the TAT peptide solution to the cuvette at the desired concentration.

-

Monitor the increase in fluorescence intensity over time. An increase in fluorescence indicates leakage of the contents from the vesicles.

-

After the reaction reaches a plateau, add Triton X-100 to lyse all vesicles and record the maximum fluorescence, representing 100% leakage.

-

Calculate the percentage of leakage induced by the peptide.[11][12][13]

-

3.2. Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to determine the thermodynamic parameters of binding between TAT peptides and lipid vesicles or other interaction partners like heparan sulfate.

-

Materials:

-

Isothermal titration calorimeter.

-

TAT peptide solution in a suitable buffer.

-

Suspension of lipid vesicles (e.g., LUVs) or heparan sulfate solution in the same buffer.

-

-

Procedure:

-

Load the TAT peptide solution into the sample cell of the calorimeter.

-

Load the lipid vesicle or heparan sulfate solution into the injection syringe.

-

Perform a series of small, sequential injections of the titrant (from the syringe) into the sample cell while monitoring the heat change.

-

Integrate the heat-change peaks to obtain the enthalpy change per injection.

-

Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kₐ), stoichiometry (n), and enthalpy of binding (ΔH).[10][14]

-

3.3. Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

QCM-D is a surface-sensitive technique that provides real-time information on the mass and viscoelastic properties of thin films, making it ideal for studying the binding and interaction of TAT peptides with supported lipid bilayers.

-

Materials:

-

QCM-D instrument with sensor crystals (e.g., SiO₂ coated).

-

Vesicle solution for forming a supported lipid bilayer (SLB).

-

TAT peptide solution.

-

Buffer solution.

-

-

Procedure:

-

Establish a stable baseline with buffer flowing over the sensor crystal.

-

Introduce the vesicle solution to form a supported lipid bilayer on the sensor surface. The formation is observed as a characteristic change in frequency (Δf) and dissipation (ΔD).

-

Rinse with buffer to remove excess vesicles.

-

Introduce the TAT peptide solution and monitor the changes in Δf and ΔD in real-time.

-

Adsorption of the peptide to the bilayer will cause a decrease in frequency and an increase in dissipation. Membrane disruption can lead to more complex changes.

-

Analyze the data to determine the kinetics and extent of peptide binding and its effect on the bilayer structure.[4][15]

-

3.4. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to study the secondary structure of TAT peptides upon interaction with lipid vesicles, providing insights into conformational changes that may occur during the translocation process.

-

Materials:

-

CD spectropolarimeter.

-

TAT peptide solution.

-

Suspension of lipid vesicles (LUVs are preferred for equilibrium measurements).[14]

-

Quartz cuvette with a short path length.

-

-

Procedure:

-

Record the CD spectrum of the TAT peptide in buffer alone.

-

Prepare a mixture of the TAT peptide and lipid vesicles at the desired peptide-to-lipid ratio.

-

Record the CD spectrum of the peptide-vesicle mixture.

-

Subtract the spectrum of the lipid vesicles alone (if it has a signal) from the peptide-vesicle spectrum.

-

Analyze the resulting spectrum to determine changes in the secondary structure of the peptide (e.g., an increase in α-helicity or β-sheet content) upon binding to the lipid bilayer.[3]

-

Visualizing the Interactions and Pathways

4.1. Proposed Mechanisms of TAT Peptide-Lipid Bilayer Interaction

Caption: Overview of proposed mechanisms for TAT peptide translocation across the lipid bilayer.

4.2. Experimental Workflow: Fluorescence Leakage Assay

Caption: A simplified workflow for a fluorescence leakage assay to measure membrane disruption.

4.3. Signaling Pathway: TAT-Induced Macropinocytosis

Caption: Signaling cascade initiated by TAT peptide leading to macropinocytosis.

Conclusion

The interaction of TAT peptides with lipid bilayers is a multifaceted process involving a complex interplay of electrostatic and hydrophobic forces, leading to various translocation pathways. A thorough understanding of these mechanisms, supported by quantitative data and robust experimental methodologies, is crucial for the rational design of more efficient and specific TAT-based drug delivery systems. This guide provides a foundational framework for researchers and drug development professionals to navigate this exciting and rapidly evolving field.

References

- 1. Macropinocytosis: searching for an endocytic identity and role in the uptake of cell penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Translocation of HIV TAT peptide and analogues induced by multiplexed membrane and cytoskeletal interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oriented Circular Dichroism: A Method to Characterize Membrane-Active Peptides in Oriented Lipid Bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. Macropinocytosis as a cell entry route for peptide-functionalized and bystander nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interaction of the Protein Transduction Domain of HIV-1 TAT with Heparan Sulfate: Binding Mechanism and Thermodynamic Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oriented Circular Dichroism: A Method to Characterize Membrane-Active Peptides in Oriented Lipid Bilayers. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Cationic TAT peptide transduction domain enters cells by macropinocytosis. | Semantic Scholar [semanticscholar.org]

- 11. HIV-1 Tat and heparan sulfate proteoglycan interaction: a novel mechanism of lymphocyte adhesion and migration across the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evidence for a Novel Mechanism of the PAK1 Interaction with the Rho-GTPases Cdc42 and Rac | PLOS One [journals.plos.org]

- 13. CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles [escholarship.org]

- 14. CD spectroscopy of peptides and proteins bound to large unilamellar vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Circular dichroism spectroscopy of membrane proteins - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00084J [pubs.rsc.org]

An In-depth Technical Guide to the Mechanism of Npys-Cysteine Reaction with Free Thiols

For Researchers, Scientists, and Drug Development Professionals

The 3-nitro-2-pyridinesulfenyl (Npys) group is a crucial tool in the field of peptide and protein chemistry, primarily utilized as a protecting group for the thiol functionality of cysteine residues.[1][2] Its unique properties allow for the activation of the cysteine thiol, facilitating selective disulfide bond formation through a thiol-disulfide exchange reaction with a free thiol.[3] This guide provides a comprehensive overview of the underlying mechanism, quantitative data, and detailed experimental protocols relevant to this reaction, aimed at professionals in research and drug development.

The Core Mechanism: Thiol-Disulfide Exchange

The reaction between an Npys-protected cysteine and a free thiol is a classic example of a thiol-disulfide exchange. This reaction is initiated by the nucleophilic attack of a thiolate anion (RS⁻) from a free thiol-containing molecule on the sulfur atom of the Npys-cysteine's disulfide bond.[4][5]

The key steps of the mechanism are as follows:

-

Deprotonation of the Free Thiol: The reaction is typically carried out at a pH slightly above the pKa of the free thiol group, which promotes the formation of the more nucleophilic thiolate anion.[4]

-

Nucleophilic Attack: The thiolate anion attacks one of the sulfur atoms of the disulfide bond in the Npys-cysteine adduct.

-

Formation of a New Disulfide Bond: This attack leads to the cleavage of the original disulfide bond and the formation of a new, mixed disulfide bond between the cysteine residue and the attacking thiol-containing molecule.

-

Release of the Leaving Group: The Npys group is released as 3-nitro-2-thiopyridone, a stable chromophore that can be monitored spectrophotometrically.

The overall reaction is a reversible equilibrium, but the formation of the stable 3-nitro-2-thiopyridone leaving group often drives the reaction to completion.

References

- 1. 3-nitro-2-pyridinesulfenyl (Npys) group. A novel selective protecting group which can be activated for peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Use of the Npys thiol protection in solid phase peptide synthesis. Application to direct peptide-protein conjugation through cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparation of Boc-[S-(3-nitro-2-pyridinesulfenyl)]-cysteine and its use for unsymmetrical disulfide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. daneshyari.com [daneshyari.com]

Decoding the Gateway: A Technical Guide to the Structural Requirements of the TAT Peptide Transduction Domain

For Researchers, Scientists, and Drug Development Professionals

The Human Immunodeficiency Virus-1 (HIV-1) Trans-Activator of Transcription (TAT) protein contains a protein transduction domain (PTD) that has the remarkable ability to cross cellular membranes and deliver a wide array of cargo molecules into cells.[1][2] This property has made the TAT peptide a valuable tool in research and a promising vector for therapeutic drug delivery.[1] Understanding the precise structural features that govern this cell-penetrating capability is paramount for the rational design of more efficient and specific delivery systems. This technical guide provides an in-depth analysis of the core structural requirements for the TAT PTD, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Core Structural Requirements of the TAT Peptide

The transduction competency of the TAT peptide is primarily dictated by its amino acid sequence, charge distribution, and, to a lesser extent, its secondary structure. The minimal sequence required for transduction has been identified as the highly basic region spanning residues 49-57, with the sequence RKKRRQRRR.[2] The full native sequence often used in studies is GRKKRRQRRRPQ.[3]

The Primacy of Positive Charge: Arginine and Lysine (B10760008) Residues

The high density of basic residues is the most critical feature of the TAT PTD. These positively charged amino acids, particularly arginine, are essential for the initial electrostatic interactions with negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface, which serves as the primary receptor for TAT-mediated entry.[1][4]

While both arginine and lysine contribute to the peptide's positive charge, studies have shown that arginine is more efficient at promoting transduction. The guanidinium (B1211019) group of arginine can form bidentate hydrogen bonds with the sulfate, phosphate, and carboxylate groups on the cell surface, leading to a stronger interaction compared to the primary amine of lysine.[5] Some studies have shown that replacing all lysine residues with arginines can enhance transduction efficiency.

Impact of Sequence Modifications on Transduction Efficiency

The orientation and relative location of the TAT peptide in a fusion protein appear to have a lesser effect on its transduction capability. Studies using TAT-EGFP conjugates, where the TAT peptide was fused to either the N- or C-terminus of the green fluorescent protein (GFP) and in both forward and reverse orientations, showed nearly equal transduction efficiency in vitro.[6]

Quantitative Analysis of TAT Peptide Derivatives

To facilitate a clear comparison of the transduction efficiencies of various TAT peptide constructs, the following table summarizes quantitative data from published studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions, cell types, and cargo molecules.

| Peptide Sequence | Modification | Cargo | Cell Line | Relative Transduction Efficiency (%) | Reference(s) |

| YGRKKRRQRRR | Wild-Type TAT(47-57) | EGFP | HeLa, PC12 | ~100 | [6] |

| RRRQRRKKRGY | Reversed TAT(47-57) | EGFP | HeLa, PC12 | ~100 | [6] |

| GRKKRRQRRRPQ-C16 | Palmitoylation | 5-FAM | MCF-7 | Significantly Increased vs. Unmodified | [7][8] |

| GRKKRRQRRRPQ | Unmodified | Doxorubicin | KB-3-1, KB-V1 | Lower than free Doxorubicin | [8] |

| GRKKRRQRRRPQ-C16 | Palmitoylation | Doxorubicin | KB-3-1, KB-V1 | Significantly Increased vs. Unmodified | [8] |

| RKKRRQRRR | Minimal TAT PTD | Ritonavir Nanoparticles | HUVEC | Increased with higher peptide density | [2] |

| Scrambled RKKRRQRRR | Scrambled Sequence | Ritonavir Nanoparticles | HUVEC | No significant uptake | [2] |

Table 1: Quantitative Comparison of Transduction Efficiencies for TAT Peptide Derivatives. The relative transduction efficiency is presented as a percentage of the control or unmodified peptide where available. 5-FAM: 5-Carboxyfluorescein, Doxorubicin: an anticancer drug, EGFP: Enhanced Green Fluorescent Protein, HUVEC: Human Umbilical Vein Endothelial Cells.

Mechanism of TAT-Mediated Transduction

The entry of the TAT peptide into cells is an energy-dependent process that is now widely believed to occur primarily through endocytosis, with macropinocytosis being a key pathway.[4][9][10] The process can be broken down into several key steps:

-

Cell Surface Binding: The positively charged TAT peptide initially binds to negatively charged HSPGs on the cell surface.[4]

-

Induction of Macropinocytosis: This binding event is thought to trigger membrane ruffling and the formation of large, irregular vesicles called macropinosomes.[9][10] This process involves the actin cytoskeleton.[10]

-

Internalization: The TAT peptide and its associated cargo are engulfed by the macropinosome and internalized into the cell.

-

Endosomal Escape: For the cargo to be biologically active, it must escape the endosomal pathway and reach the cytoplasm or nucleus. The precise mechanism of endosomal escape is still under investigation.

The following diagram illustrates the proposed signaling pathway for TAT peptide uptake via HSPG-mediated macropinocytosis.

Caption: Proposed signaling pathway for TAT peptide transduction via HSPG-mediated macropinocytosis.

Experimental Protocols for Assessing Transduction Efficiency

Accurate and reproducible methods are essential for quantifying the transduction efficiency of TAT peptides and their derivatives. The two most common techniques are flow cytometry and fluorescence microscopy.

Protocol 1: Quantification of Cellular Uptake by Flow Cytometry

This protocol provides a step-by-step guide for quantifying the uptake of a fluorescently labeled TAT peptide (e.g., FITC-TAT) into a cell suspension.

Materials:

-

Cells in suspension (e.g., Jurkat or trypsinized adherent cells)

-

Fluorescently labeled TAT peptide (e.g., FITC-TAT)

-

Phosphate-buffered saline (PBS)

-

Flow cytometry staining buffer (e.g., PBS with 2% fetal bovine serum)

-

Propidium (B1200493) iodide (PI) or other viability dye

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest and wash cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes). Resuspend the cell pellet in flow cytometry staining buffer to a concentration of 1 x 10^6 cells/mL.

-

Peptide Incubation: Add the fluorescently labeled TAT peptide to the cell suspension at the desired final concentration. Incubate for a specific time (e.g., 1 hour) at 37°C. Include a negative control of untreated cells.

-

Washing: After incubation, wash the cells three times with cold PBS to remove unbound peptide. Centrifuge at 300 x g for 5 minutes for each wash.

-

Viability Staining: Resuspend the final cell pellet in 500 µL of flow cytometry staining buffer and add a viability dye such as propidium iodide (PI) according to the manufacturer's instructions. This allows for the exclusion of dead cells, which can non-specifically take up the fluorescent peptide.

-

Data Acquisition: Analyze the cells on a flow cytometer. Excite the fluorophore with the appropriate laser and collect the emission signal in the corresponding channel (e.g., FITC in the FL1 channel). Collect data for at least 10,000 events per sample.

-

Data Analysis: Gate on the live cell population using the viability dye staining. The mean fluorescence intensity (MFI) of the live cell population is proportional to the amount of internalized peptide.

The following diagram outlines the general workflow for this flow cytometry experiment.

References

- 1. Cellular uptake of unconjugated TAT peptide involves clathrin-dependent endocytosis and heparan sulfate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Relevance of biophysical interactions of nanoparticles with a model membrane in predicting cellular uptake: study with TAT peptide-conjugated nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. Macropinocytosis as a cell entry route for peptide-functionalized and bystander nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comparison of DNA compaction by arginine and lysine peptides: A physical basis for arginine rich protamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of the TAT peptide orientation and relative location on the protein transduction efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Macropinocytosis: searching for an endocytic identity and role in the uptake of cell penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

The Influence of Cargo Properties on TAT-Mediated Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The HIV-1 trans-activator of transcription (TAT) peptide has emerged as a powerful tool for delivering a wide array of cargo molecules into cells, surmounting the significant barrier of the cell membrane.[1] This cell-penetrating peptide (CPP) can facilitate the intracellular delivery of molecules ranging from small chemical compounds to large proteins and nanoparticles.[2][3] However, the efficiency of TAT-mediated delivery is not uniform and is significantly influenced by the physicochemical properties of the cargo it transports. Understanding these influences is paramount for the rational design of effective TAT-based therapeutic and diagnostic agents.

This technical guide provides an in-depth analysis of how cargo properties—namely size, charge, and hydrophobicity—affect TAT-mediated cellular uptake and intracellular trafficking. It further details the experimental protocols necessary to quantify these effects and visualizes the key cellular pathways and experimental workflows involved.

The Critical Role of Cargo Characteristics

The journey of a TAT-cargo conjugate into a cell is a multi-step process, initiated by interactions with the cell surface and proceeding through internalization, primarily via endocytosis.[4][5] The intrinsic properties of the cargo can modulate the efficiency of each of these steps.

Cargo Size and Shape

The dimensions of the cargo molecule play a pivotal role in the efficiency of TAT-mediated transport. While TAT has been shown to deliver a broad range of cargo sizes, from small peptides to large proteins and nanoparticles, there is a clear correlation between size and uptake efficiency.[2][3]

Generally, smaller cargoes tend to be transported more efficiently than larger ones.[6] Studies using modified pre-SufI cargoes of varying sizes demonstrated that cargo size and shape significantly influence transportability.[6] For instance, the presence of a bulky avidin (B1170675) tetramer substantially inhibited the transport of a biotinylated pre-SufI cargo.[6] This suggests that the TAT machinery has dimensional constraints for efficient translocation.

However, the relationship is not always linear, and the method of conjugation can also impact the delivery of large cargoes.[7] While TAT has been successfully used to deliver proteins ranging from 30 kDa to 150 kDa, the efficiency can be unpredictable and often needs to be empirically determined for each new cargo.[2][8]

Cargo Charge

The net charge of the cargo molecule is another critical determinant of TAT-mediated delivery efficiency. The TAT peptide itself is highly cationic, rich in arginine and lysine (B10760008) residues, which facilitates its initial electrostatic interaction with the negatively charged components of the cell membrane, such as heparan sulfate (B86663) proteoglycans.[4][9]

The charge of the cargo can either enhance or diminish this interaction. A study investigating the effect of net cargo charge found that positively charged cargoes enhanced the overall uptake of TAT-cargo complexes.[10][11] Conversely, neutral and negatively charged cargoes were found to diminish uptake.[10][11] This is likely because a net positive charge on the complex strengthens the electrostatic attraction to the anionic cell surface. However, it is important to note that excessive positive charge can sometimes lead to increased cytotoxicity.[10]

Interestingly, the conjugation of negatively charged macromolecules to positively charged CPPs can lead to charge neutralization, which has been explored as a strategy to prevent non-specific uptake in drug delivery applications.[10]

Cargo Hydrophobicity

The hydrophobicity of the cargo can significantly influence the mechanism and efficiency of TAT-mediated uptake. Increased hydrophobicity can enhance the interaction of the TAT-cargo complex with the lipid bilayer of the cell membrane.[9]

Studies have shown a positive correlation between the hydrophobicity of a group attached to a TAT peptide and its delivery efficiency.[12] The addition of a hydrophobic unit, such as palmitic acid, to a TAT conjugate has been shown to greatly improve cellular uptake.[9] This is thought to occur by the hydrophobic moiety inserting into the lipid bilayer, thereby enhancing the adsorption-mediated endocytosis pathway.[9] Furthermore, hydrophobicity is a key factor in promoting endosomal escape, a critical step for the cargo to reach the cytosol and exert its biological function.[12][13]

Quantitative Analysis of TAT-Mediated Delivery

To rigorously assess the influence of cargo properties, quantitative data on uptake efficiency is essential. The following tables summarize key findings from the literature.

| Cargo | Cell Line | Uptake Efficiency (relative to control) | Reference |

| Avidin (68 kDa) | HeLa | ~8-fold increase | [7] |

| Streptavidin (53 kDa) | HeLa | Significantly higher than unconjugated | [7] |

| Cargo Property | Effect on Uptake | Reference |

| Size | Smaller cargoes generally show higher transport efficiency.[6] | [6] |

| Charge | Positively charged cargoes enhance uptake, while neutral and negatively charged cargoes diminish it.[10][11] | [10][11] |

| Hydrophobicity | Increased hydrophobicity can improve cellular uptake and endosomal escape.[9][12] | [9][12] |

Experimental Protocols

Accurate and reproducible quantification of cellular uptake and endosomal escape is crucial for evaluating the efficacy of TAT-mediated delivery systems. The following are detailed methodologies for key experiments.

Cellular Uptake Quantification by Flow Cytometry

This protocol allows for the high-throughput quantification of the percentage of cells that have internalized a fluorescently labeled cargo and the mean fluorescence intensity of the cell population.[7]

Materials:

-

Cells of interest (e.g., HeLa)

-

24-well plates

-

Complete culture medium

-

Fluorescently labeled TAT-cargo conjugate (e.g., FITC-labeled)

-

Phosphate-buffered saline (PBS), ice-cold

-

Non-enzymatic cell dissociation solution

-

Trypan Blue solution (0.2% w/v)

-

Flow cytometer

Procedure:

-

Cell Preparation: Seed cells in a 24-well plate and culture to 70-80% confluency.[7]

-

Treatment: Incubate the cells with the fluorescently labeled TAT-cargo conjugate at various concentrations and for different time points. Include a control group with the labeled cargo alone.[7]

-

Washing: After incubation, wash the cells three times with ice-cold PBS to remove non-internalized conjugate.[7]

-

Cell Detachment: Detach the cells using a non-enzymatic cell dissociation solution to preserve cell surface proteins.[7]

-

Trypan Blue Quenching: To distinguish between membrane-bound and internalized protein, incubate the cells with Trypan Blue solution for 5-10 minutes on ice. Trypan Blue quenches the fluorescence of surface-bound fluorophores.[7]

-

Flow Cytometry Analysis: Analyze the cells on a flow cytometer to determine the percentage of fluorescent cells and the mean fluorescence intensity.

Quantification of Internalized Protein by ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) provides a highly sensitive method to measure the total amount of internalized protein within a cell lysate.[7]

Materials:

-

Treated cells

-

Lysis buffer with protease inhibitors

-

BCA or Bradford assay reagents

-

96-well ELISA plate

-

Capture antibody specific for the cargo protein

-

Blocking buffer

-

Detection antibody conjugated to an enzyme (e.g., HRP)

-

Enzyme substrate

-

Plate reader

Procedure:

-

Cell Lysis: After treatment and washing, lyse the cells using a suitable lysis buffer containing protease inhibitors.[7]

-

Protein Quantification: Determine the total protein concentration of the cell lysate using a BCA or Bradford assay for normalization.[7]

-

ELISA: a. Coat a 96-well plate with a capture antibody specific for the cargo protein. b. Block non-specific binding sites.[7] c. Add the cell lysates and a standard curve of the cargo protein to the wells. d. Add a detection antibody conjugated to an enzyme.[7] e. Add the enzyme substrate and measure the resulting signal using a plate reader.[7]

-

Data Analysis: Calculate the concentration of the internalized protein in the cell lysates based on the standard curve and normalize to the total protein concentration.[7]

Assessment of Endosomal Escape by Confocal Microscopy

Confocal microscopy is used to visualize the subcellular localization of the internalized cargo and assess its escape from endosomes.[7]

Materials:

-

Cells grown on coverslips

-

Fluorescently labeled TAT-cargo conjugate

-

Lysosomal marker (e.g., LysoTracker)

-

Nuclear stain (e.g., DAPI)

-

4% Paraformaldehyde

-

0.1% Triton X-100 (for permeabilization if needed)

-

Confocal microscope

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Cell Treatment: Incubate cells grown on coverslips with the fluorescently labeled TAT-cargo conjugate.

-

Staining: Stain for specific organelles, such as lysosomes with LysoTracker and the nucleus with DAPI, to assess co-localization with the internalized cargo.[7]

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde. If intracellular antibody staining is required, permeabilize the cells with 0.1% Triton X-100.[7]

-

Imaging: Acquire z-stack images using a confocal microscope.[7]

-

Image Analysis: Quantify the fluorescence intensity and co-localization of the cargo with endo-lysosomal markers using image analysis software. A diffuse cytoplasmic signal indicates endosomal escape, while a punctate pattern suggests entrapment in vesicles.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows involved in TAT-mediated delivery.

References

- 1. Tat peptide-mediated cellular delivery: back to basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]

- 3. HIV TAT Protein Transduction Domain Mediated Cell Binding and Intracellular Delivery of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellular uptake of unconjugated TAT peptide involves clathrin-dependent endocytosis and heparan sulfate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Effect of Cargo Size and Shape on the Transport Efficiency of the Bacterial Tat Translocase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. How Cargo Identity Alters the Uptake of Cell-Penetrating Peptide (CPP)/Cargo Complexes: A Study on the Effect of Net Cargo Charge and Length - PMC [pmc.ncbi.nlm.nih.gov]

- 11. How Cargo Identity Alters the Uptake of Cell-Penetrating Peptide (CPP)/Cargo Complexes: A Study on the Effect of Net Cargo Charge and Length - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hydrophobicity is a key determinant in the activity of arginine-rich cell penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enhancing Endosomal Escape for Intracellular Delivery of Macromolecular Biologic Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Delivering siRNA into Cells Using TAT Peptide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The ability to efficiently deliver small interfering RNA (siRNA) into cells is paramount for the success of RNA interference (RNAi)-based therapeutics and research. The trans-activator of transcription (TAT) peptide, derived from the HIV-1 virus, is a well-known cell-penetrating peptide (CPP) that can traverse cellular membranes and deliver a variety of cargo molecules, including siRNA. This document provides detailed application notes and protocols for the delivery of siRNA into cells using the TAT peptide, aimed at researchers, scientists, and professionals in drug development.

Introduction

The TAT peptide, typically the short basic region of the protein (amino acids 48-60, GRKKRRQRRRPPQ), is rich in arginine and lysine (B10760008) residues, conferring a net positive charge. This cationic nature facilitates the formation of complexes with negatively charged siRNA molecules through electrostatic interactions. The delivery of these TAT-siRNA complexes into cells is a multi-step process that is thought to involve initial binding to heparan sulfate (B86663) proteoglycans on the cell surface, followed by internalization via endocytosis.[1][2] Overcoming the subsequent challenge of endosomal escape is crucial for the siRNA to reach the cytoplasm and engage with the RNA-induced silencing complex (RISC) to mediate gene silencing.[3]

Mechanisms of TAT-siRNA Cellular Uptake

The cellular uptake of TAT-siRNA complexes is an active process that can occur through several endocytic pathways. The primary mechanism is often dependent on the cell type, cargo size, and the specific TAT construct used.

-

Clathrin-Mediated Endocytosis : This is a common pathway for the internalization of TAT peptides and their cargo.[1]

-

Macropinocytosis : This process involves the formation of large vesicles and has also been identified as a significant entry route for TAT-cargo complexes.[4]

-

Caveolae-Mediated Endocytosis : Some studies have suggested the involvement of this pathway in the uptake of TAT fusion proteins.[4]

Once inside the cell, the TAT-siRNA complexes are enclosed within endosomes. For the siRNA to be effective, it must escape the endosome and enter the cytoplasm. The low efficiency of this escape is a major bottleneck in TAT-mediated siRNA delivery.[3] To address this, various strategies have been developed, such as the co-administration of endosomolytic agents or the fusion of TAT with other peptides that promote endosomal disruption.[5]

Experimental Protocols

Here, we provide detailed protocols for the formation of TAT-siRNA complexes and their subsequent delivery into cultured mammalian cells.

Protocol 1: Non-Covalent TAT-siRNA Complex Formation

This protocol describes the formation of TAT-siRNA complexes based on electrostatic interaction.

Materials:

-

TAT peptide (e.g., TAT(48-60)) solution (1 mM in sterile, nuclease-free water)

-

siRNA duplex solution (20 µM in sterile, nuclease-free water)

-

Opti-MEM® I Reduced Serum Medium

-

Mammalian cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well or 24-well tissue culture plates

-

Nuclease-free microcentrifuge tubes

Procedure:

-

Cell Seeding: The day before transfection, seed the cells in a tissue culture plate to ensure they reach 70-90% confluency at the time of transfection.

-

Preparation of TAT-siRNA Complexes:

-

For a single well in a 24-well plate, dilute the desired amount of siRNA (e.g., to a final concentration of 50-100 nM) in 50 µL of Opti-MEM®.

-

In a separate tube, dilute the TAT peptide in 50 µL of Opti-MEM®. The optimal molar ratio of TAT to siRNA needs to be determined empirically, but a common starting point is a 20:1 molar ratio.

-

Add the diluted TAT peptide solution to the diluted siRNA solution and mix gently by pipetting.

-

Incubate the mixture at room temperature for 20-30 minutes to allow for complex formation.

-

-

Transfection:

-

Remove the culture medium from the cells and wash once with sterile PBS.

-

Add 400 µL of fresh, serum-free medium to the well.

-

Add the 100 µL of TAT-siRNA complex solution to the well and gently swirl the plate to mix.

-

Incubate the cells with the complexes for 4-6 hours at 37°C in a CO2 incubator.

-

-

Post-transfection:

-

After the incubation period, remove the transfection medium and replace it with 500 µL of complete cell culture medium.

-

Incubate the cells for an additional 24-72 hours before assessing gene knockdown.

-

Protocol 2: Assessment of Gene Knockdown by RT-qPCR

This protocol outlines the steps to quantify the reduction in target mRNA levels.

Materials:

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)

-

qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix, Bio-Rad)

-

Primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: At the desired time point post-transfection (e.g., 48 hours), lyse the cells directly in the well and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's instructions.

-

qPCR:

-

Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the target and housekeeping genes, qPCR master mix, and nuclease-free water.

-

Run the qPCR reaction on a real-time PCR instrument using a standard cycling protocol.

-

-